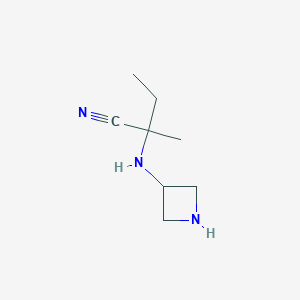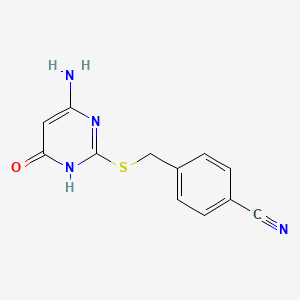methanone](/img/structure/B14880377.png)
[1-(Pyrimidin-2-yl)piperidin-4-yl](thiomorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE is a complex organic compound that features a piperidine ring substituted with a pyrimidinyl group and a thiomorpholine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The thiomorpholine moiety is then attached via a carbonylation reaction. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often require catalysts and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced piperidine derivatives, and substituted pyrimidinyl compounds.
Applications De Recherche Scientifique
4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key signaling cascades, such as the PI3K-Akt-mTOR pathway, which is crucial in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their potent inhibitory activity against protein kinase B (Akt).
4-(1-Pyrrolidinyl)piperidine: Used in the synthesis of various analogs with biological activity.
Uniqueness
4-[1-(PYRIMIDIN-2-YL)PIPERIDINE-4-CARBONYL]THIOMORPHOLINE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrimidinyl group and a thiomorpholine moiety makes it a versatile compound for diverse applications in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C14H20N4OS |
|---|---|
Poids moléculaire |
292.40 g/mol |
Nom IUPAC |
(1-pyrimidin-2-ylpiperidin-4-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H20N4OS/c19-13(17-8-10-20-11-9-17)12-2-6-18(7-3-12)14-15-4-1-5-16-14/h1,4-5,12H,2-3,6-11H2 |
Clé InChI |
QSZBACOODFVQMX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N2CCSCC2)C3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B14880296.png)
![5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880297.png)
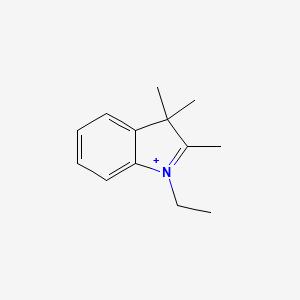
![5-Amino-1-cyclopentyl-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14880311.png)
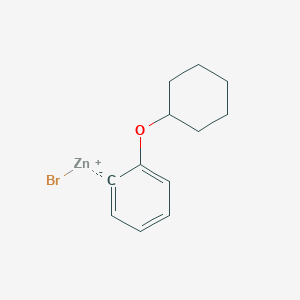

![5-Azaspiro[2.5]oct-7-en-6-one](/img/structure/B14880329.png)
![N-(3-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14880330.png)
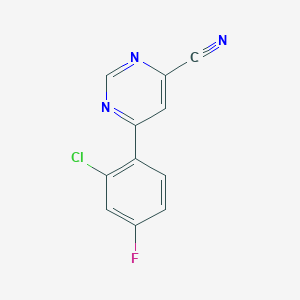
![6-methyl-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B14880337.png)
![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
